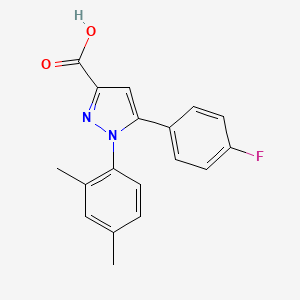

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2,4-dimethylphenyl substituent at position 1 and a 4-fluorophenyl group at position 5 of the pyrazole ring.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-3-8-16(12(2)9-11)21-17(10-15(20-21)18(22)23)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWARNBDEIYEZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate substituted hydrazines with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 2,4-dimethylphenylhydrazine and 4-fluoroacetophenone in the presence of an acid catalyst can yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Carboxylic Acid Derivatives

Pyrazole-3-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects : The target compound’s 2,4-dimethylphenyl group introduces steric hindrance and lipophilicity, contrasting with methoxy (11i, 11j) or halogens (13c) in analogs. Methoxy groups enhance solubility but reduce metabolic stability compared to methyl groups .

- Synthetic Efficiency : Analogs like 11i and 11j were synthesized via methyl ester hydrolysis with yields >90%, suggesting similar pathways for the target compound .

Spectral and Crystallographic Data

- NMR Trends : Methoxy-substituted analogs (11i, 11j) show distinct singlet peaks for -OCH$ _3 $ groups (δ 3.44–3.60), whereas methyl groups in the target compound would likely resonate upfield (δ ~2.0–2.5) .

- Mass Spectrometry : Dichlorophenyl/iodophenyl analogs (13c) exhibit high molecular weights (e.g., m/z 564.9933), while the target compound’s molecular weight is expected to be lower (~340–360 g/mol) .

Biological Activity

1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 230.26 g/mol. The compound's structure features a pyrazole ring substituted with both a dimethylphenyl group and a fluorophenyl group, which are critical for its biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative | 85 | 93 | 10 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). These compounds acted as potent inducers of apoptosis in these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction via p53 activation |

| U-937 | <15 | Caspase activation leading to cell death |

Case Studies

- In Vitro Studies : A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The study revealed that modifications on the pyrazole ring significantly influenced the anticancer activity, with some compounds showing IC50 values lower than standard chemotherapeutics .

- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to control groups. The anti-inflammatory properties also contributed to reduced pain and swelling in models of arthritis .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole core with 2,4-dimethylphenyl and 4-fluorophenyl substituents?

The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or through Pd-catalyzed cross-coupling reactions to introduce aryl substituents. For sterically hindered groups like 2,4-dimethylphenyl, optimize reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to overcome steric effects . Use Suzuki-Miyaura coupling for precise introduction of fluorophenyl groups, leveraging boronic acid derivatives of 4-fluorophenyl .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR : Analyze - and -NMR for characteristic peaks (e.g., fluorine-induced splitting in aromatic protons, methyl group signals at ~2.3 ppm) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : Use HRMS to verify molecular weight (expected: 324.3 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as demonstrated for analogous pyrazole-carboxylic acids .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

Q. How does the 4-fluorophenyl group influence solubility and bioavailability?

Fluorine enhances lipophilicity (logP ~3.5–4.0) but may reduce aqueous solubility. Counterbalance by introducing polar groups (e.g., carboxylic acid) or using salt forms (e.g., sodium carboxylate). Fluorine’s electronegativity also stabilizes aromatic π-systems, affecting receptor binding .

Q. What methods optimize regioselectivity during pyrazole ring formation?

Control regiochemistry by selecting precursors with electron-withdrawing/donating groups. For example, use methyl substituents at position 1 to direct cyclization. Monitor reaction progress via TLC or HPLC to isolate the desired regioisomer .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

- Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects.

- Structural Analysis : Compare X-ray structures of analogs to pinpoint substituent interactions (e.g., fluorophenyl’s role in hydrogen bonding) .

- Meta-Analysis : Aggregate data from published SAR studies to identify trends in activity vs. substituent position .

Q. What computational approaches predict binding affinity and selectivity for therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR kinases.

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.

- QSAR Modeling : Corrogate substituent descriptors (e.g., Hammett σ) with IC values from analogous compounds .

Q. How to design SAR studies for substituent modifications on the pyrazole ring?

- Position 1 : Replace 2,4-dimethylphenyl with electron-deficient aryl groups (e.g., 4-CF) to enhance target engagement.

- Position 5 : Explore halogen (Cl, Br) or methoxy substitutions on the fluorophenyl ring for improved potency.

- Position 3 : Modify the carboxylic acid to esters or amides for prodrug development .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC to remove regioisomeric byproducts.

- Catalyst Efficiency : Optimize Pd catalyst loading (0.5–2 mol%) and ligand systems (e.g., SPhos) for large-scale Suzuki couplings .

- Process Safety : Monitor exothermic reactions (e.g., cyclocondensation) via calorimetry.

Q. How to evaluate metabolic stability and toxicity profiles?

- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure half-life (t) and identify CYP450-mediated metabolites.

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100.

- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .

Q. Notes

- Experimental protocols should be validated with peer-reviewed methods (e.g., crystallography in , synthesis in ).

- For advanced studies, integrate multidisciplinary approaches (e.g., synthetic chemistry, computational biology) to address complex research gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.